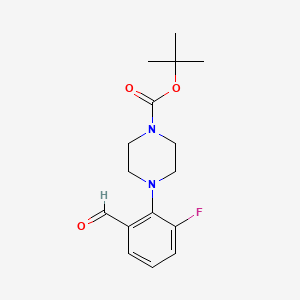
tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate is a derivative of piperazine featuring a tert-butyl group and a 2-fluoro-6-formylphenyl moiety. Piperazine derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals. The presence of the fluoro and formyl groups suggests potential reactivity and influence on the compound's biological activity.
Synthesis Analysis
The synthesis of related piperazine derivatives typically involves condensation reactions, nucleophilic substitution, or amination processes. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . Similarly, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination of 4-iodo-2-methyl-6-nitroaniline . These methods could potentially be adapted for the synthesis of tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate.
Molecular Structure Analysis
X-ray diffraction studies are commonly used to confirm the molecular structure of piperazine derivatives. For example, the crystal structure of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was confirmed by X-ray diffraction . The piperazine ring often adopts a chair conformation, and the presence of substituents can influence the overall molecular geometry, as seen in the disordered tert-butyl 4-methylpiperazine-1-carboxylate group in one of the derivatives .
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The formyl group in tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate is a potential site for nucleophilic attack, which could lead to further derivatization. The fluoro group can also influence the reactivity of the compound, as seen in the synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, where the fluorophenyl moiety was involved in the modified Bruylants reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. Intermolecular interactions, such as hydrogen bonding and π-π stacking, can affect the compound's solubility and melting point. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate features weak C–H···O interactions and aromatic π–π stacking, contributing to its three-dimensional architecture . The presence of the tert-butyl group generally increases the steric bulk, which can affect the compound's reactivity and physical properties.
Applications De Recherche Scientifique
Synthesis of Novel Organic Compounds
- Scientific Field: Organic Chemistry
- Application Summary: Piperazine derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Methods of Application: These compounds were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .
- Results or Outcomes: The synthesized compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Synthesis of Bioactive Molecules
- Scientific Field: Medicinal Chemistry
- Application Summary: 1-Boc-piperazine can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances, such as trazodone .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The synthesized piperazine intermediates can be used in the production of various bioactive molecules and drug substances .
X-ray Diffraction Studies
- Scientific Field: Crystallography
- Application Summary: Piperazine derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and their structures were confirmed by single crystal X-ray diffraction analysis .
- Methods of Application: The structures of both compounds were further confirmed by single crystal X-ray diffraction analysis .
- Results or Outcomes: The crystal structure of these compounds adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .
Biological Evaluation
- Scientific Field: Microbiology
- Application Summary: Piperazine derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been studied for their antibacterial and antifungal activities against several microorganisms .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: Both the compounds were found to be moderately active against several microorganisms .
Safety And Hazards
The safety and hazards of “tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate” are not explicitly mentioned in the search results. However, related compounds such as tert-Butyl piperazine-1-carboxylate are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation5.
Orientations Futures
The future directions of “tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate” are not explicitly mentioned in the search results.
Please note that the information provided is based on the available search results and may not be fully comprehensive or accurate. For more detailed information, please refer to specialized literature or consult a chemical expert.
Propriétés
IUPAC Name |
tert-butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14-12(11-20)5-4-6-13(14)17/h4-6,11H,7-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBKIZQJOQTBCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469299 |
Source


|
| Record name | tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate | |
CAS RN |
851753-43-0 |
Source


|
| Record name | tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

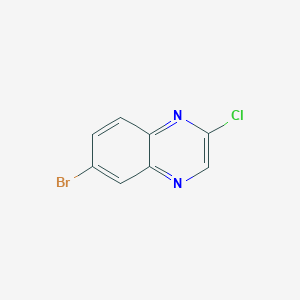
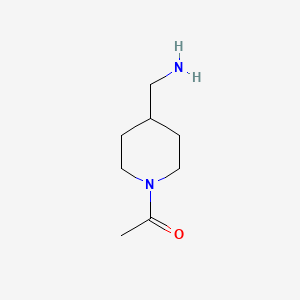
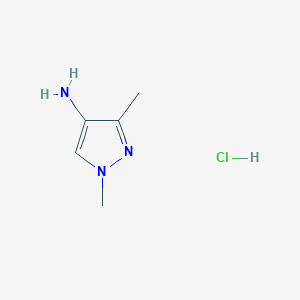
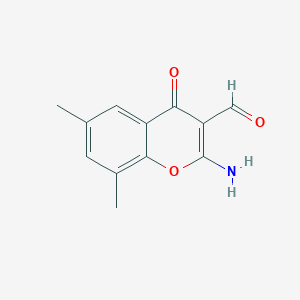
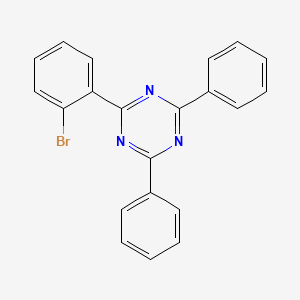
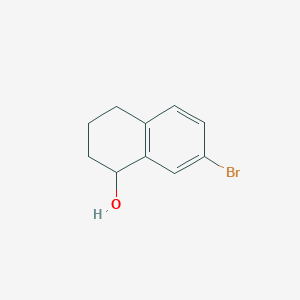
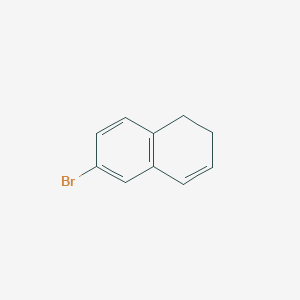
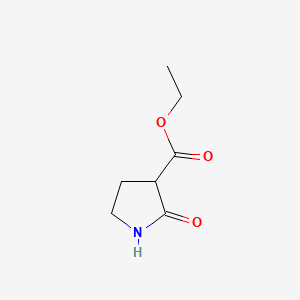
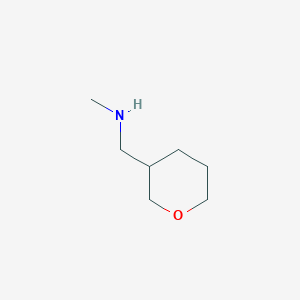
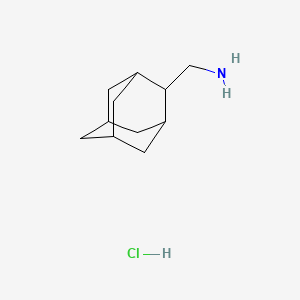

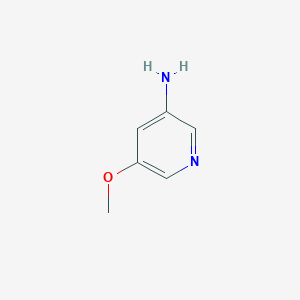
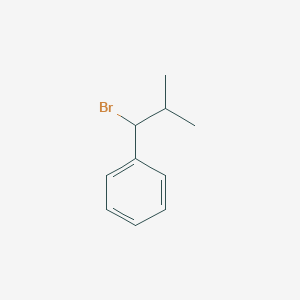
![4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1281116.png)